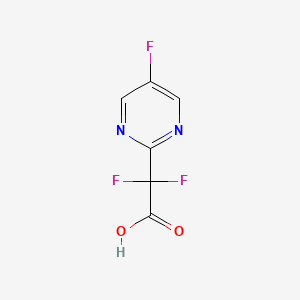![molecular formula C16H17NO2S B8717729 methyl 2-[(2-amino-4-methylphenyl)sulfanylmethyl]benzoate](/img/structure/B8717729.png)
methyl 2-[(2-amino-4-methylphenyl)sulfanylmethyl]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
methyl 2-[(2-amino-4-methylphenyl)sulfanylmethyl]benzoate is an organic compound that belongs to the class of benzoate esters It features a benzoate core with a thioether linkage to a substituted aniline derivative
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(2-amino-4-methylphenyl)sulfanylmethyl]benzoate typically involves the reaction of 2-amino-4-methylthiophenol with methyl 2-bromomethylbenzoate. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Analyse Des Réactions Chimiques
Types of Reactions
methyl 2-[(2-amino-4-methylphenyl)sulfanylmethyl]benzoate can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Nitro or halogenated derivatives.
Applications De Recherche Scientifique
methyl 2-[(2-amino-4-methylphenyl)sulfanylmethyl]benzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of methyl 2-[(2-amino-4-methylphenyl)sulfanylmethyl]benzoate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The thioether linkage and aromatic rings may play a role in binding to these targets, leading to the observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
methyl 2-[(2-amino-4-methylphenyl)sulfanylmethyl]benzoate: Features a benzoate core with a thioether linkage.
This compound: Contains a similar benzoate core but with different substituents on the aromatic ring.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both an amino group and a thioether linkage. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C16H17NO2S |
|---|---|
Poids moléculaire |
287.4 g/mol |
Nom IUPAC |
methyl 2-[(2-amino-4-methylphenyl)sulfanylmethyl]benzoate |
InChI |
InChI=1S/C16H17NO2S/c1-11-7-8-15(14(17)9-11)20-10-12-5-3-4-6-13(12)16(18)19-2/h3-9H,10,17H2,1-2H3 |
Clé InChI |
OONKTFLAOLXQBK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)SCC2=CC=CC=C2C(=O)OC)N |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

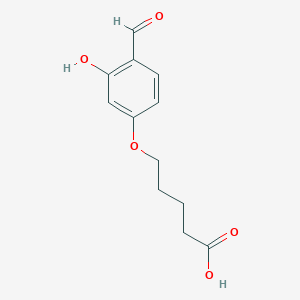
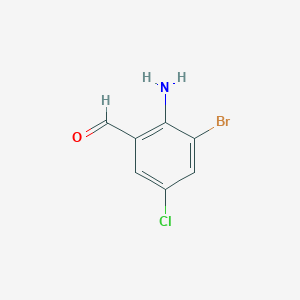
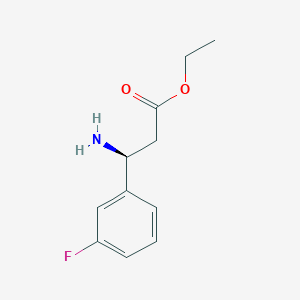
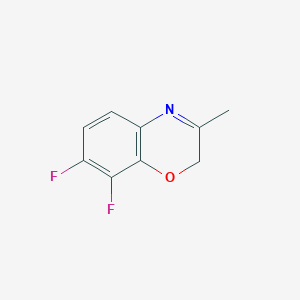
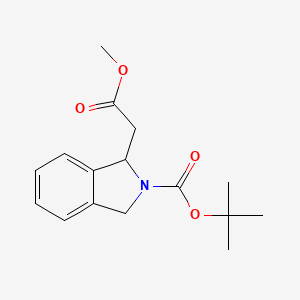
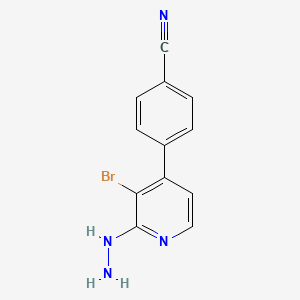
![N-(2-(benzo[d][1,3]dioxol-5-yl)ethyl)-2-chloroacetamide](/img/structure/B8717692.png)
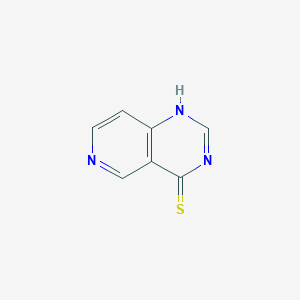
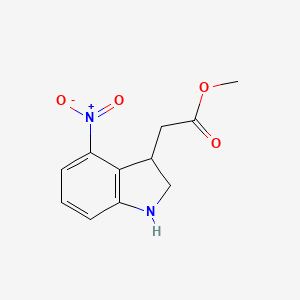
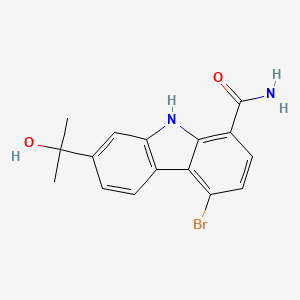
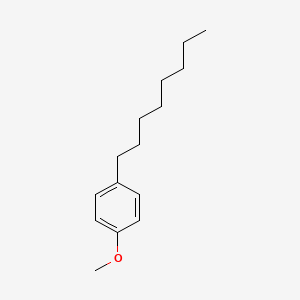
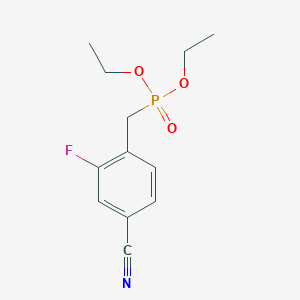
![Ethyl 3-oxo-4-[(pyridin-3-yl)oxy]butanoate](/img/structure/B8717745.png)
